(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

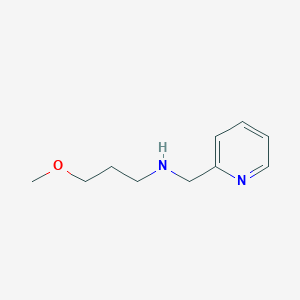

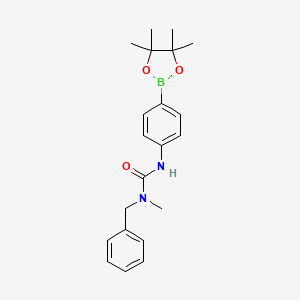

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is a chemical compound used in laboratory settings and for the synthesis of substances . It is also known as 1-Amino-3-methoxypropane .

Synthesis Analysis

The synthesis of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” involves various chemical reactions. One of the promising alternative amines is 3-Methoxypropylamine (MPA). The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is C4H11NO . Its molecular weight is 89.14 .Chemical Reactions Analysis

The chemical reactions involving “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” are complex. For instance, it has been used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is another reaction involving this compound .Physical And Chemical Properties Analysis

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” has a vapor density of 3.07 (vs air), a vapor pressure of 20 mmHg at 30 °C, and an autoignition temperature of 518 °F . Its refractive index is 1.417 (lit.), and it has a boiling point of 117-118 °C/733 mmHg (lit.) . The density of this compound is 0.874 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

1. Catalysis and Complex Formation

(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine and similar compounds have been explored for their role in forming complexes with metals like manganese, which can be significant in catalysis. For instance, the compound can act as a didentate ligand, coordinating with Mn(II) ions through nitrogen atoms to form one-dimensional zigzag chains. These chains exhibit weak antiferromagnetic coupling, which can be relevant in magnetic applications (Wu et al., 2003).

2. Organometallic Chemistry

In organometallic chemistry, derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine have been utilized in synthesizing palladium complexes. These complexes show promise as catalysts in reactions like ethylene dimerization and methoxycarbonylation of olefins (Nyamato et al., 2015; Zulu et al., 2020). Such complexes could be vital in fine chemical synthesis and polymer production.

3. Coordination Chemistry and Magnetism

Studies have also delved into the coordination chemistry of similar ligands with other metal ions, such as dysprosium. These studies can enhance understanding of magnetic properties and potential applications in areas like single-molecule magnets (Peng et al., 2016).

4. Bioinorganic and Biomimetic Chemistry

In bioinorganic and biomimetic chemistry, the ligand's derivatives are examined for their ability to mimic the active sites of enzymes. For instance, iron(III) complexes with N3O and N3O2 donor ligands, including derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine, have been studied as models for catechol dioxygenases. These studies could contribute to understanding and replicating enzyme functions in synthetic systems (Sundaravel et al., 2011).

Mecanismo De Acción

The mechanism of action of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” in chemical reactions is intricate. For example, in Suzuki–Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is classified as a flammable liquid (Category 3), corrosive to metals (Category 1), and can cause acute toxicity if swallowed (Category 4). It can also cause severe skin burns and eye damage (Category 1), and may cause an allergic skin reaction (Category 1) .

Direcciones Futuras

The future directions of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” research could involve its use in new chemical reactions and synthesis methods. For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This compound could also be used in new Suzuki–Miyaura coupling reactions .

Propiedades

IUPAC Name |

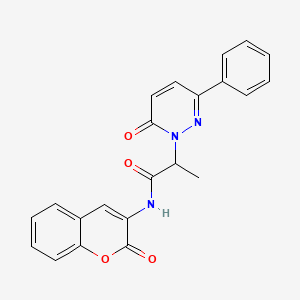

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILXRCRMWIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)